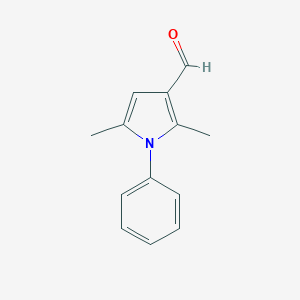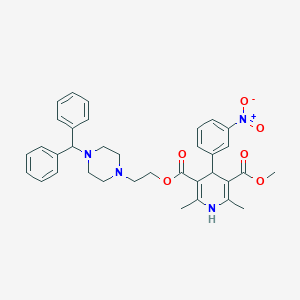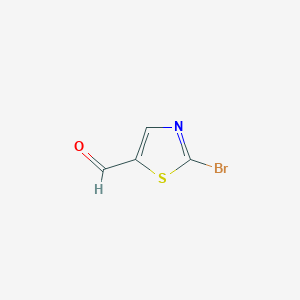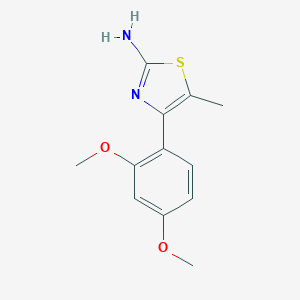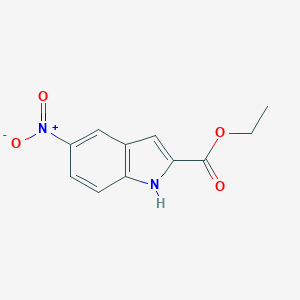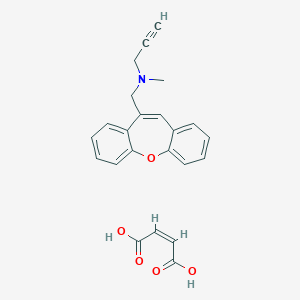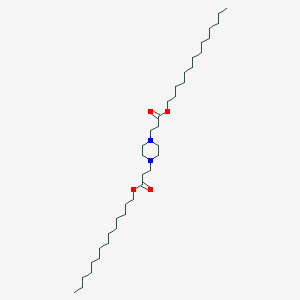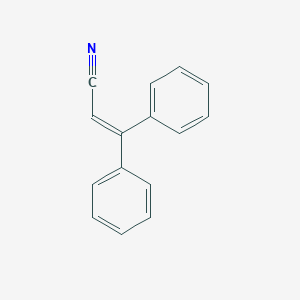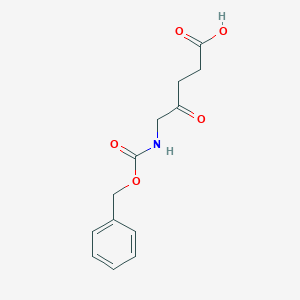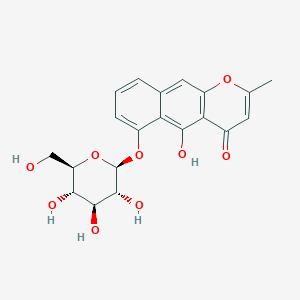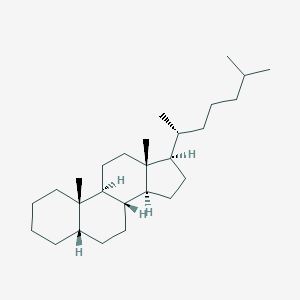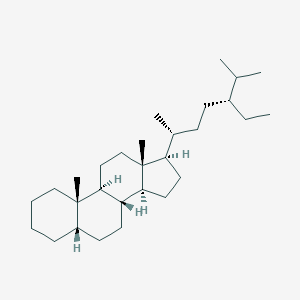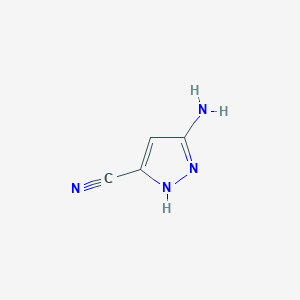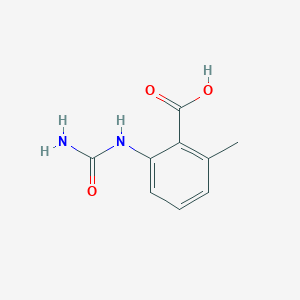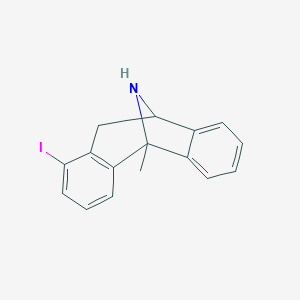
1-Iodo-MK 801
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-MK 801 is a chemical compound that belongs to the class of NMDA receptor antagonists. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience. The purpose of
Wissenschaftliche Forschungsanwendungen
1-Iodo-MK 801 has been used extensively in scientific research to study the function of NMDA receptors in the brain. These receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking these receptors, researchers can investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
1-Iodo-MK 801 acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the endogenous ligand, glutamate. By binding to the receptor, 1-Iodo-MK 801 prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
1-Iodo-MK 801 has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to impair learning and memory, reduce locomotor activity, and induce seizures. Additionally, it has been shown to have neuroprotective effects in certain models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Iodo-MK 801 is its potency and selectivity for the NMDA receptor. This allows researchers to selectively block NMDA receptors without affecting other neurotransmitter systems. Additionally, 1-Iodo-MK 801 has a long half-life, which allows for sustained blockade of NMDA receptors. However, one of the main limitations of 1-Iodo-MK 801 is its potential toxicity. High doses of this compound can induce seizures and cause neuronal damage.
Zukünftige Richtungen
There are several future directions for research on 1-Iodo-MK 801. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Additionally, researchers are interested in investigating the potential therapeutic applications of 1-Iodo-MK 801 in neurological disorders. Finally, researchers are interested in exploring the role of NMDA receptors in other physiological processes, such as pain perception and immune function.
Conclusion
In conclusion, 1-Iodo-MK 801 is a potent and selective NMDA receptor antagonist that has significant potential for scientific research. Its ability to selectively block NMDA receptors has allowed researchers to investigate the role of these receptors in various neurological disorders. While there are limitations to its use, the future directions for research on 1-Iodo-MK 801 are promising and may lead to new treatments for neurological disorders.
Synthesemethoden
1-Iodo-MK 801 is synthesized through a multi-step process that involves the reaction of 3-(2-carboxypiperazin-4-yl) propyl-1-phosphonic acid (CPP) with iodine. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography and HPLC.
Eigenschaften
CAS-Nummer |
119493-70-8 |
|---|---|
Produktname |
1-Iodo-MK 801 |
Molekularformel |
C16H14IN |
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-12-6-3-2-5-10(12)15(18-16)9-11-13(16)7-4-8-14(11)17/h2-8,15,18H,9H2,1H3 |
InChI-Schlüssel |
UAPZBXZJINUXOP-UHFFFAOYSA-N |
SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Kanonische SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Synonyme |
1-iodo-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 1-iodo-MK 801 1-iodo-MK-801 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



